molecular formula C16H12Cl2N2O5 B2587195 1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate CAS No. 1384639-62-6

1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate

Cat. No.: B2587195
CAS No.: 1384639-62-6
M. Wt: 383.18
InChI Key: JQBDXWVXEQVZAB-UHFFFAOYSA-N
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Description

1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate is a complex organic compound that features a benzene ring substituted with dimethyl groups and a dichloropyridine amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 5,6-dichloropyridine-3-carboxylic acid with 1,2-dimethylbenzene-1,2-dicarboxylic anhydride under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl 4-(5,6-dichloropyridine-3-amido)benzene-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

dimethyl 4-[(5,6-dichloropyridine-3-carbonyl)amino]benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O5/c1-24-15(22)10-4-3-9(6-11(10)16(23)25-2)20-14(21)8-5-12(17)13(18)19-7-8/h3-7H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBDXWVXEQVZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334607
Record name Dimethyl 4-{[(5,6-dichloro-3-pyridinyl)carbonyl]amino}phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384639-62-6
Record name Dimethyl 4-{[(5,6-dichloro-3-pyridinyl)carbonyl]amino}phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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